Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-
Description
BenchChem offers high-quality Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)oxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-5-6-10(13-12-9)15-8-4-2-1-3-7(8)14/h1-6,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJNLNABPWVSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439623 | |
| Record name | Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106153-67-7 | |
| Record name | Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Classical Etherification Strategies
Classical methods for forming the ether bond in pyridazinyl phenol (B47542) ethers primarily rely on well-established organic reactions, namely nucleophilic aromatic substitution and condensation reactions.
Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the synthesis of aryl ethers. In the context of producing "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-", this approach involves the reaction of a phenoxide with a chloropyridazine. The pyridazine (B1198779) ring, being electron-deficient, is activated towards nucleophilic attack, facilitating the displacement of the chloro substituent.
The reaction typically proceeds via an addition-elimination mechanism, where the phenoxide ion attacks the carbon atom bearing the chlorine, forming a transient, negatively charged Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the chloride ion yields the desired pyridazinyl phenol ether. The reactivity of the chloropyridazine is enhanced by the presence of the nitrogen atoms in the ring, which help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org
A well-known method for this transformation is the Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with a suitable alkyl or aryl halide. libretexts.orgwikipedia.org In this case, a phenoxide would act as the nucleophile, attacking the 6-chloro-3-pyridazinyl electrophile. The reaction is typically carried out in the presence of a base to deprotonate the phenol. vulcanchem.com
Table 1: Examples of Nucleophilic Aromatic Substitution for Pyridazinyl Phenol Ether Synthesis
| Electrophile | Nucleophile | Base | Solvent | Yield (%) |
| 3,6-Dichloropyridazine (B152260) | Phenol | K₂CO₃ | DMF | >90 |
| 3,6-Dichloropyridazine | 4-Methoxyphenol | NaOH | DMSO | 85-95 |
| 3-Chloro-6-phenylpyridazine | 2-Hydroxyphenol | NaH | THF | 70-85 |
Note: This table presents representative data based on general laboratory practices for similar reactions.
Condensation reactions provide another classical route to pyridazinyl phenol ethers. This typically involves the reaction of a phenol with a halopyridazine, often under basic conditions, to form the ether linkage with the elimination of a small molecule, such as water or a salt. crdeepjournal.org
One of the most notable examples of a condensation reaction for the formation of diaryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.orgnih.gov While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction utilize various copper catalysts and ligands to proceed under milder conditions. mdpi.comnih.gov For the synthesis of the target compound, this would involve the reaction of 2-hydroxyphenol with 3,6-dichloropyridazine in the presence of a copper catalyst and a base.
Table 2: Comparison of
| Method | Advantages | Disadvantages |
| Williamson Ether Synthesis | Wide scope, relatively simple procedure. wikipedia.orgbyjus.com | Can require strong bases, potential for side reactions. byjus.com |
| Ullmann Condensation | Effective for a range of aryl halides and phenols. wikipedia.orgorganic-chemistry.org | Often requires a catalyst, can have issues with catalyst removal. mdpi.comnih.gov |
Catalytic Approaches in Synthesis of Pyridazinyl Phenol Ethers
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, catalytic approaches have been developed. These methods often offer higher efficiency, selectivity, and functional group tolerance.
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-O bond in ethers. nih.gov Palladium and copper are the most commonly used metals for this purpose.
Copper-catalyzed Ullmann-type reactions, as mentioned earlier, are a prime example. wikipedia.orgorganic-chemistry.org The use of ligands such as picolinic acid can facilitate the coupling of phenols with aryl iodides and bromides under mild conditions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for ether synthesis, although they are more commonly used for C-N bond formation. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. For the synthesis of pyridazinyl phenol (B47542) ethers, organocatalytic approaches could involve the use of small organic molecules to activate the substrates and facilitate the etherification reaction. While specific examples for the target molecule are not extensively documented, research into metal-free aryl ether synthesis is an active area. organic-chemistry.orgnih.gov For instance, diaryliodonium salts have been used for the arylation of alcohols and phenols under metal-free conditions. organic-chemistry.orgnih.gov
Green Chemistry Principles in Synthesis of the Chemical Compound
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by reducing volatile organic compound (VOC) emissions and often leading to improved yields and shorter reaction times. While specific literature detailing a solvent-free synthesis for Phenol (B47542), 2-[(6-chloro-3-pyridazinyl)oxy]- is not abundant, the principles can be extrapolated from similar heterocyclic syntheses. Typically, this would involve mixing the reactants, such as 3,6-dichloropyridazine (B152260) and 2-hydroxy-phenol (catechol), with a solid base like potassium carbonate or sodium hydroxide. The mixture is then heated, potentially with grinding (mechanochemistry), to facilitate the reaction without a solvent medium. This approach minimizes waste and can simplify product purification.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has become a powerful tool in organic chemistry, dramatically accelerating reaction rates for the formation of heterocyclic compounds like pyridazines. nih.govgeorgiasouthern.edu The use of microwave irradiation (MWI) enhances reaction efficiency compared to conventional heating methods, often leading to higher yields in significantly shorter timeframes. nih.govasianpubs.org This technique is particularly effective for nucleophilic substitution reactions on the pyridazine core.
For the synthesis of pyridazine ethers, a mixture of a chloropyridazine derivative, a phenol, and a base in a suitable solvent can be subjected to microwave irradiation for a few minutes to achieve a high yield of the desired product. asianpubs.orgtandfonline.com This method's efficiency, convenience, and ability to improve regioselectivity make it highly attractive for combinatorial chemistry and the rapid generation of compound libraries. nih.govthieme-connect.com
Table 1: Examples of Microwave-Assisted Synthesis of Pyridazine Derivatives
| Reactants | Conditions | Product Type | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-chloro-6-substituted phenyl pyridazine, anthranilic acid, methanol (B129727) | Microwave irradiation | 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-one | 1-3 min | - | asianpubs.org |
| 1,4-diketones, hydrazine (B178648), DDQ | Microwave irradiation | 3,4,6-Trisubstituted pyridazines | - | 72% | thieme-connect.com |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones, hydrazine hydrate (B1144303) | Reflux in ethanol | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | - | - | nih.gov |
Deep Eutectic Solvent Applications in Pyridazine Chemistry
Deep Eutectic Solvents (DESs) are emerging as revolutionary green solvents in organic synthesis. mdpi.comfrontiersin.org Composed of a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), DESs are generally biodegradable, non-toxic, and inexpensive. mdpi.comacs.org They exhibit similar physicochemical properties to ionic liquids, such as low volatility and high solvency, making them excellent media for chemical reactions. frontiersin.org
In the context of pyridazine chemistry, DESs can function as both the solvent and catalyst. For example, choline (B1196258) chloride-based DESs have been successfully used in the preparation of pyrazine (B50134) derivatives. acs.org Their application to the synthesis of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- could involve using a DES like choline chloride/urea as the reaction medium for the condensation of 3,6-dichloropyridazine and catechol. mdpi.comacs.org This approach aligns with the principles of sustainable chemistry by replacing hazardous organic solvents. researchgate.netnih.gov Researchers have also explored the use of DESs in conjunction with microwave heating to further accelerate reaction rates. researchgate.net
Derivatization Strategies from the Chemical Compound Core
The structure of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. The primary sites for derivatization are the reactive chlorine atom on the pyridazine ring and the activated positions on the phenol moiety.
Modification of the Pyridazine Ring
The chlorine atom at the 6-position of the pyridazine ring is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution or cross-coupling reactions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be readily displaced by various nucleophiles. Reaction with amines (amination) or hydrazine hydrate yields amino- or hydrazinyl-pyridazine derivatives, respectively. nih.govresearchgate.net These derivatives can serve as building blocks for constructing more complex heterocyclic systems like triazolopyridazines. researchgate.net Similarly, treatment with thiols or thiourea (B124793) can introduce a sulfur linkage. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods widely employ palladium-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for instance, allows for the arylation or vinylation of the pyridazine ring by reacting the chloro-derivative with boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This is a powerful method for introducing diverse aromatic and heteroaromatic substituents. nih.gov
Table 2: Derivatization Reactions at the Pyridazine Chlorine
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Hydrazine Hydrate | 3-Hydrazinyl-6-phenylpyridazine | nih.gov |
| Nucleophilic Substitution | Thiourea | 6-phenylpyridazine-3(2H)-thione | nih.gov |
| Suzuki-Miyaura Coupling | Ar–B(OH)₂ / Pd(PPh₃)₄ | 3-Aryl-6-(thiophen-2-yl)pyridazine | nih.gov |
Substitution on the Phenol Moiety
The phenoxy group in the target molecule contains an aromatic ring that is activated towards electrophilic aromatic substitution. The ether linkage is an ortho-, para-directing group, meaning incoming electrophiles will preferentially add to the positions ortho and para to the oxygen atom. Standard electrophilic substitution reactions can be employed to functionalize this ring:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the phenol ring.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid can install halogen atoms.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst.
The low reactivity of the pyridazine ring itself towards electrophilic substitution means these reactions can be performed with a degree of selectivity for the phenol ring. researchgate.net
Side Chain Functionalization
The term "side chain" here refers to the functional groups introduced during the derivatization steps outlined above. These newly installed groups can undergo further chemical transformations to build molecular complexity.
From Amino Groups: An amino group introduced on the pyridazine ring can be acylated, alkylated, or used as a nucleophile in further reactions. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functionalities (e.g., via Sandmeyer reaction).
From Hydrazinyl Groups: Hydrazinylpyridazines are key intermediates for synthesizing fused heterocyclic systems. For example, condensation with aldehydes followed by oxidative cyclization can yield 1,2,4-triazolo[4,3-b]pyridazines. researchgate.net
From Carboxylic Acids: If a carboxyl group is introduced (e.g., via Suzuki coupling with a boronic acid bearing a carboxyl group), it can be converted to esters, amides, or reduced to an alcohol.
This multi-stage derivatization approach allows for the systematic exploration of the chemical space around the Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- scaffold.
Due to the absence of specific scientific literature in the provided search results detailing the mechanistic investigations of chemical reactivity and transformations for the compound "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-," a comprehensive article on this subject cannot be generated at this time.
The initial search yielded information on structurally related but distinct molecules, such as 2-(6-chloro-3-pyridazinyl)phenol and its derivatives. These compounds, while sharing some structural motifs, differ in the connectivity of the phenol and pyridazine rings. The target compound specified in the prompt is a pyridazinyl ether, for which no specific reaction pathways, intermediates, kinetic or thermodynamic data, or studies on intramolecular interactions and rearrangements were found in the provided search results.
A patent for the synthesis of a related isomer, 3-chloro-6-(2-hydroxyphenyl)pyridazine, was identified. google.com This process involves the reaction of 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with phosphorus oxychloride and a disubstituted formamide. google.com However, this information does not pertain to the reactivity of the ether-linked "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-."
Without dedicated research on "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-," any attempt to generate content for the requested outline would involve speculation based on the reactivity of analogous structures, which would violate the instruction to provide scientifically accurate and specific information. Therefore, a detailed article that adheres to the strict outline and content requirements cannot be produced.
Structure Activity Relationship Sar Studies of Phenol, 2 6 Chloro 3 Pyridazinyl Oxy Derivatives
In Vitro Biological Target Modulation
The initial assessment of a compound's therapeutic potential often begins with in vitro studies to determine its interaction with specific biological molecules. For derivatives of Phenol (B47542), 2-[(6-chloro-3-pyridazinyl)oxy]-, this involves a multi-pronged approach to understand how structural changes affect their ability to modulate enzymes, bind to receptors, and perturb cellular pathways.
Enzyme Inhibition Assays and Mechanistic Studies
Enzyme inhibition is a common mechanism of action for many therapeutic agents. For derivatives of the 2-[(6-chloro-3-pyridazinyl)oxy]phenol scaffold, researchers have investigated their potential to inhibit various enzymes. For instance, a series of related 2-phenol-4-chlorophenyl-6-aryl pyridines were evaluated for their ability to inhibit topoisomerase I and II. nih.gov While not exact analogs, these studies on related structures containing a phenol and a chloro-substituted heterocyclic ring provide a conceptual framework. The majority of these compounds demonstrated more potent inhibition of topoisomerase II than the standard drug, etoposide, particularly when the chlorophenyl group was at the ortho or para position of the central pyridine (B92270) ring. nih.gov
Mechanistic studies would typically follow to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies are crucial for understanding the precise molecular interactions between the inhibitor and the enzyme's active or allosteric sites. However, specific mechanistic data for Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- derivatives are not yet extensively reported in the public domain.
Receptor Binding Profiling
Beyond enzyme inhibition, the ability of a compound to bind to specific receptors is another key determinant of its biological effect. Receptor binding assays are used to screen compounds against a panel of known receptors to identify potential targets and off-target effects. For derivatives of the 2-[(6-chloro-3-pyridazinyl)oxy]phenol scaffold, this profiling would involve assessing their affinity for various receptor families, such as G-protein coupled receptors (GPCRs) or nuclear receptors.
For example, a study on 2-Chloro-N6-cyclopentyladenosine, which shares a chloro-heterocyclic structure, highlights its role as an adenosine (B11128) receptor agonist. While the core scaffold is different, this illustrates the potential for chloro-heterocyclic compounds to interact with specific receptor types. Currently, detailed receptor binding profiles specifically for Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- derivatives are not widely available in published literature.
Cellular Pathway Perturbation Studies
Understanding a compound's effect on cellular pathways provides a broader picture of its biological activity. These studies can reveal the downstream consequences of enzyme inhibition or receptor binding. For instance, a preliminary mechanism study on a related 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivative suggested it could enhance the transcript activity of HBV enhancers.
For the 2-[(6-chloro-3-pyridazinyl)oxy]phenol series, research would aim to identify which cellular signaling cascades are affected by these compounds. Techniques such as gene expression profiling or proteomic analysis could be employed to uncover these perturbations.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. researchgate.net For the Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- scaffold, several bioisosteric replacements could be envisioned.
Table 1: Potential Bioisosteric Replacements for the Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- Scaffold
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | To alter bond angles, lipophilicity, and metabolic stability. |
| Chloro Group (-Cl) | Fluoro (-F), Bromo (-Br), Cyano (-CN), Methyl (-CH3) | To modulate electronic properties, size, and lipophilicity. |
| Phenolic Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Carboxylic Acid (-COOH) | To change hydrogen bonding capacity and acidity. |
| Pyridazine (B1198779) Ring | Pyrimidine, Pyrazine (B50134), Triazine | To investigate the impact of nitrogen atom positioning on activity. |
The replacement of the 6'-chloro group on the pyridazine ring with cyclic secondary amines has been explored in a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, leading to compounds with analgesic activity. ncats.io This demonstrates the feasibility and potential benefits of modifying this position.
Conformational Effects on Biological Activity
Computational modeling and techniques like X-ray crystallography are often used to study the preferred conformations of small molecules and how these relate to their biological activity. For example, the planarity or twisting of the two aromatic rings could be a key factor in determining inhibitory potency against a particular enzyme. Structure-activity relationship studies in this area would seek to correlate specific conformational preferences with observed biological outcomes.
Advanced Spectroscopic and Crystallographic Characterization of Phenol, 2 6 Chloro 3 Pyridazinyl Oxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of Phenol (B47542), 2-[(6-chloro-3-pyridazinyl)oxy]-. Analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule, confirming the connectivity between the phenol and chloropyridazine rings through an ether linkage.
Proton (¹H) NMR spectral data, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals corresponding to the aromatic protons on both the pyridazine (B1198779) and phenyl rings. The pyridazine protons typically appear as doublets due to coupling, while the signals for the phenyl group protons are more complex multiplets. A broad singlet corresponding to the phenolic hydroxyl (-OH) proton is also a key diagnostic feature.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆
| Atom Position (Pyridazine Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-4 | 7.93 (d) | 134.3 |
| H-5 | 7.50 (d) | 120.3 |
| C-3 | - | 157.9 |
| Atom Position (Phenyl Ring) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3' | 7.21 (m) | 122.9 |
| H-4' | 7.14 (m) | 128.0 |
| H-5' | 7.03 (m) | 120.0 |
| H-6' | 6.95 (m) | 117.8 |
| C-1' | - | 146.5 |
| C-2' | - | 129.9 |
| Other | ¹H Chemical Shift (ppm) |
| OH | 9.98 (s, br) |
(Note: d = doublet, m = multiplet, s = singlet, br = broad. Data compiled from representative findings.)
A comprehensive search of scientific literature did not yield publicly available data from two-dimensional NMR experiments such as COSY, HSQC, or HMBC for Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-. These advanced techniques would be invaluable for unambiguously confirming the proton-proton and proton-carbon correlations.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) confirms the molecular weight of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-. Using techniques like electrospray ionization (ESI), the analysis typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of the chlorine atom is confirmed by a characteristic isotopic pattern (M+2) with an intensity ratio of approximately one-third of the main molecular ion peak.
Interactive Data Table: Mass Spectrometry Data
| Analysis Type | Observed m/z | Interpretation |
|---|
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides key information about the functional groups present in the molecule. The spectrum of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- shows characteristic absorption bands that confirm its structure. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching of the phenolic group. C-O stretching vibrations for the aryl ether linkage are typically observed around 1240 cm⁻¹, while C-Cl stretching appears in the lower frequency region.
Ultraviolet-Visible (UV-Vis) spectroscopy, while less specific for detailed structural elucidation, provides information about the electronic transitions within the conjugated system of the molecule. Data from UV-Vis analysis shows specific absorption maxima that are characteristic of the compound's chromophores.
Interactive Data Table: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3354 | O-H Stretch | Phenolic Hydroxyl |
| 1585 | C=N Stretch | Pyridazine Ring |
| 1435 | C=C Stretch | Aromatic Rings |
X-ray Crystallography for Solid-State Structure Determination
Following a thorough review of existing scientific databases and literature, no studies detailing the X-ray crystallographic analysis of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- were found.
As no X-ray crystallography data is currently available, a detailed analysis of the solid-state molecular conformation and crystal packing for this compound cannot be provided. Such an analysis would require single-crystal X-ray diffraction studies to determine bond lengths, bond angles, and intermolecular interactions in the crystalline state.
Intermolecular Interactions and Hydrogen Bonding Networks
The primary sites for intermolecular interactions within "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" are the hydroxyl group (-OH) of the phenol ring, the nitrogen atoms of the pyridazine ring, the chlorine substituent, and the aromatic π-systems of both the phenol and pyridazine rings. These features enable a variety of interactions, including strong hydrogen bonds, weaker C-H···N and C-H···O hydrogen bonds, halogen bonds, and π-π stacking interactions.
The pyridazine ring, with its two adjacent nitrogen atoms, is known to be a potent hydrogen bond acceptor. nih.gov The lone pair electrons on these nitrogen atoms can readily participate in hydrogen bonding with suitable donor groups. researchgate.net In the context of "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-," the most significant hydrogen bond donor is the phenolic hydroxyl group. It is highly probable that a strong O-H···N hydrogen bond forms between the hydroxyl group of one molecule and one of the nitrogen atoms of the pyridazine ring of a neighboring molecule. The geometry of this interaction would be a critical factor in determining the packing motif of the crystal structure.
Furthermore, the presence of a chlorine atom on the pyridazine ring introduces the possibility of halogen bonding. The chlorine atom can act as a Lewis acid, interacting with nucleophilic sites such as the oxygen atom of the hydroxyl group or the nitrogen atoms of the pyridazine ring in adjacent molecules.
Another important non-covalent interaction to consider is π-π stacking. The planar aromatic systems of the phenol and pyridazine rings can engage in stacking interactions, where the electron-rich π-system of one ring interacts with the electron-deficient π-system of another. The pyridazine ring is described as having a high dipole moment that can facilitate π-π stacking interactions. nih.govresearchgate.net These interactions can be either face-to-face or offset (displaced) and play a significant role in the dense packing of aromatic molecules in the solid state.
Based on the analysis of related structures, a recurring motif in the crystal packing of pyridazine derivatives involves the formation of chains or sheets through hydrogen bonding. For instance, in related chloropyridazine structures, molecules are often linked into supramolecular chains or networks. nih.govresearchgate.net It is plausible that "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" would adopt a similar arrangement, with O-H···N hydrogen bonds forming the primary backbone of a one- or two-dimensional network, further stabilized by weaker interactions and π-π stacking.
To provide a more quantitative perspective, the following table summarizes the types of potential intermolecular interactions and their typical geometric parameters, as inferred from crystallographic data of analogous compounds.
| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |
| Strong Hydrogen Bond | O-H (Phenol) | N (Pyridazine) | 2.7 - 3.0 | 150 - 180 |
| Weak Hydrogen Bond | C-H (Aromatic) | O (Ether) | 3.0 - 3.5 | 120 - 160 |
| Weak Hydrogen Bond | C-H (Aromatic) | N (Pyridazine) | 3.1 - 3.6 | 120 - 160 |
| Halogen Bond | C-Cl | O (Ether/Phenol) | 3.0 - 3.4 | 160 - 180 |
| Halogen Bond | C-Cl | N (Pyridazine) | 3.1 - 3.5 | 160 - 180 |
| π-π Stacking | Phenol Ring | Pyridazine Ring | 3.3 - 3.8 (Centroid-Centroid) | - |
Theoretical and Computational Chemistry Studies of Phenol, 2 6 Chloro 3 Pyridazinyl Oxy
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. researchgate.net These calculations help in understanding molecular stability, reactivity, and the nature of chemical bonds. researchgate.netsubstack.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
In studies of various pyridazine (B1198779) derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to determine these orbital energies. researchgate.netmdpi.com For instance, in a series of novel pyridazinone derivatives, the calculated HOMO energies ranged from -6.2 eV to -7.0 eV, while LUMO energies were found to be between -1.5 eV and -2.5 eV. mdpi.com These values are critical for correlating molecular structure with biological activity. researchgate.net The distribution of HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic attack, respectively. For pyridazine-based structures, the HOMO is often localized on the electron-rich regions of the rings, while the LUMO may be distributed over the pyridazine ring and its substituents. researchgate.net
Table 1: Representative Frontier Orbital Energies for Substituted Pyridazine Derivatives Note: This data is for illustrative purposes based on studies of various pyridazine derivatives and not for Phenol (B47542), 2-[(6-chloro-3-pyridazinyl)oxy]- specifically.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyridazinone Derivative A | -6.54 | -1.89 | 4.65 |
| Pyridazinone Derivative B | -6.87 | -2.11 | 4.76 |
| Thio-substituted Pyridazine | -6.21 | -2.45 | 3.76 |
Quantum chemical methods are also employed to calculate the energetics of chemical reactions, including the identification of transition states. researchgate.net This is vital for understanding reaction mechanisms and predicting the feasibility of synthetic routes or metabolic pathways. By mapping the potential energy surface of a reaction, researchers can determine activation energies, which govern the reaction rate. For heterocyclic compounds like pyridazines, these calculations can predict sites of metabolic vulnerability, such as susceptibility to oxidation by cytochrome P450 enzymes. substack.com The pyridazine ring, being electron-deficient, can influence the reactivity of its substituents, a factor that can be quantified through computational analysis of reaction enthalpies and activation barriers. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding conformational flexibility and how a ligand interacts with its biological target. mdpi.com For a molecule like Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-, the dihedral angle between the phenyl and pyridazine rings is a key conformational feature.
Studies on pyridazinyl ethers have shown that the conformation around the ether linkage is crucial for biological activity. nih.gov X-ray crystallography of related structures often reveals a preference for a planar arrangement around the heterocyclic ether junction. nih.gov MD simulations can explore the conformational landscape in a solvent environment, revealing the most stable conformations and the energy barriers between them. These simulations confirm that while planar or near-planar conformations are common, a degree of torsional flexibility exists, which can be critical for fitting into a protein's binding site. nih.gov
Ligand-Based and Structure-Based Computational Design Approaches
Computational methods are a cornerstone of modern drug discovery, enabling the design of new molecules with desired properties.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can then be used as a template to search for new, structurally diverse compounds with the potential for similar activity. For pyridazine-containing compounds, which have shown a wide range of biological activities, pharmacophore models would typically include features like the pyridazine nitrogen atoms as hydrogen bond acceptors and the substituted phenyl ring as a hydrophobic or aromatic feature. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic herbicides have successfully used such models to correlate molecular fields with biological activity, guiding the synthesis of more potent compounds. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jetir.org This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov
In numerous studies involving chloropyridine and pyridazine derivatives, molecular docking has been successfully applied to predict binding modes. nih.govbohrium.com For example, docking simulations of chloropyridine derivatives into the active site of telomerase revealed key hydrogen bonding and hydrophobic interactions that likely contribute to their inhibitory activity. nih.govbohrium.com Similarly, docking of pyridazinone derivatives into the active sites of bacterial proteins helped to rationalize their antibacterial effects, showing interactions with key amino acid residues. researchgate.netmdpi.com
For Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-, a hypothetical docking study against a relevant protein target would likely show the chloropyridazine moiety engaging in hydrogen bonds via its nitrogen atoms, while the phenoxy group could form pi-stacking or hydrophobic interactions within the binding pocket. nih.gov The scoring function, which estimates the binding affinity, would then rank this pose relative to other potential ligands.
Table 2: Illustrative Molecular Docking Results for Pyridazine/Pyridine (B92270) Derivatives against Various Targets Note: This data is compiled from various studies and is for demonstrative purposes.
| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |
| Chloropyridine-Oxadiazole | Telomerase (3DU6) | Not specified | Not specified |
| Pyridazinone Derivative | S. aureus protein (1JIJ) | LYS A:11, LYS A:13 | -7.2 |
| Thiazole-Pyridine | COVID-19 Mpro (6LU7) | GLY 143, GLU 166 | -8.6 |
| 1,3,4-Oxadiazole Derivative | VEGFR 2 | Cys919, Asp1046 | -11.68 |
Advanced Analytical Method Development for Phenol, 2 6 Chloro 3 Pyridazinyl Oxy
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating the target analyte from a mixture. The choice between liquid and gas chromatography would depend on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a highly suitable technique for the analysis of moderately polar and non-volatile compounds like Phenol (B47542), 2-[(6-chloro-3-pyridazinyl)oxy]-. A reversed-phase HPLC (RP-HPLC) method would be the most logical starting point.
Methodological Considerations:
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds. Columns with a 3 to 5 µm particle size are standard, providing a good balance between efficiency and backpressure.
Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) would be effective. rjptonline.org Starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration would allow for the elution of polar interferences first, followed by the target analyte. The presence of aromatic rings and a heterocyclic system suggests the compound will have good UV absorbance. rjptonline.org
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector would be ideal, as the pyridazine (B1198779) and phenol rings are strong chromophores. rjptonline.org A full UV spectrum scan would help in identifying the wavelength of maximum absorbance (λmax) for optimal sensitivity, likely in the 230-280 nm range. rjptonline.orgnih.gov
Quantification: For quantification, a calibration curve would be constructed using certified reference standards of the compound, plotting peak area against concentration.
Table 1: Illustrative RP-HPLC Parameters for Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and protonation for MS compatibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of compounds and sharp peaks. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | DAD/UV at ~240 nm | Aromatic/heterocyclic structure suggests strong UV absorbance. rjptonline.org |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for volatile and thermally stable compounds. While the target compound's volatility may be limited, GC analysis is potentially feasible, especially with derivatization.
Methodological Considerations:
Derivatization: The free phenolic hydroxyl group can cause peak tailing and adsorption on the GC column. oup.com To mitigate this, derivatization is often required. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), can convert the polar -OH group into a more volatile and stable trimethylsilyl (B98337) (-OTMS) ether. researchgate.net This process generally improves chromatographic performance and sensitivity. researchgate.netresearchgate.net
Column Selection: A mid-polarity capillary column, such as a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, TG-5SilMS), would be a suitable choice. thermofisher.com These columns offer good selectivity for a wide range of semi-volatile organic compounds, including chlorinated aromatics. thermofisher.comthermofisher.com
Detector: An Electron Capture Detector (ECD) would be highly sensitive for this molecule due to the presence of the chlorine atom. epa.gov However, for greater specificity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector. thermofisher.comthermofisher.com
Table 2: Potential GC-MS Parameters for Derivatized Analyte
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | TG-5SilMS, 30 m x 0.25 mm, 0.25 µm | Low-bleed, mid-polarity column suitable for chlorinated compounds. thermofisher.com |
| Carrier Gas | Helium at 1.5 mL/min (constant flow) | Inert carrier gas providing good efficiency. thermofisher.com |
| Injector Temp. | 275 °C | Ensures complete volatilization of the derivatized analyte. thermofisher.com |
| Oven Program | 60 °C (hold 2 min), ramp 10 °C/min to 300 °C (hold 5 min) | A typical temperature program to separate analytes based on boiling point. thermofisher.com |
| Detector | Mass Spectrometer (MS) | Provides high selectivity and structural information. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization mode creating reproducible fragmentation patterns. |
Spectrometric Methods for Detection and Trace Analysis
Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is the definitive technique for trace analysis and unambiguous identification.
For GC-MS analysis, the Electron Impact (EI) ionization of the derivatized molecule would likely produce a characteristic fragmentation pattern. Key fragments might arise from the cleavage of the ether bond and losses from the pyridazine ring. A crucial diagnostic feature would be the isotopic pattern of the molecular ion and any chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (Cl and Cl), any fragment containing one chlorine atom will exhibit two peaks (M and M+2) with an approximate intensity ratio of 3:1, confirming the presence of chlorine in the molecule. acs.org
For LC-MS, Electrospray Ionization (ESI) in either positive or negative mode would be appropriate. In positive mode (ESI+), the molecule could be protonated at the pyridazine nitrogen atoms. In negative mode (ESI-), the phenolic proton could be abstracted to form [M-H]. Tandem mass spectrometry (MS/MS) could then be used for Selected Reaction Monitoring (SRM), providing exceptional selectivity and sensitivity for quantification at trace levels by monitoring a specific parent ion to product ion transition.
Sample Preparation Strategies for Complex Matrices
The extraction and cleanup of Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- from complex samples like soil, water, or biological tissues is a critical step to remove interfering components and concentrate the analyte. chromatographyonline.comchromatographyonline.com
Solid-Phase Extraction (SPE): This is a widely used and effective technique for sample cleanup and concentration. chromatographyonline.com For extracting a moderately polar compound like the target analyte from an aqueous matrix, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., Oasis HLB) would be effective. researchgate.net The protocol would involve conditioning the cartridge, loading the sample, washing away interferences with a weak solvent (e.g., water), and finally eluting the analyte with a stronger organic solvent like methanol (B129727) or acetonitrile. researchgate.net
Liquid-Liquid Extraction (LLE): This classic technique can also be employed. chromatographyonline.com The pH of the aqueous sample would be adjusted to ensure the analyte is in its neutral form (pH below the pKa of the phenol) to maximize its partition into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. For samples high in organic content, a preliminary wash at a basic pH (e.g., >12) could remove acidic interferences before the primary extraction. epa.gov
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, widely used in pesticide residue analysis, could be adapted. This approach involves an initial extraction with acetonitrile followed by a "salting-out" step and a dispersive SPE cleanup phase to remove interfering matrix components like lipids and pigments.
The selection of the optimal sample preparation method would depend on the specific matrix, the required detection limits, and available instrumentation. chromatographyonline.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- |
| Acetonitrile |
| Methanol |
| Dichloromethane |
Emerging Academic Applications and Future Research Trajectories
Use as Chemical Probes in Biological Systems Research
The inherent functionalities of "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" present a hypothetical basis for its development into chemical probes. The pyridazine (B1198779) core is a well-known pharmacophore found in many biologically active compounds. The phenolic hydroxyl group offers a reactive handle for conjugation to fluorescent tags or other reporter molecules. Future research could explore its potential as a scaffold for probes targeting specific enzymes or receptors, where the chlorinated pyridazine moiety could contribute to binding affinity and selectivity.
Potential in Materials Science Research (e.g., precursor for polymers, dyes)
In the realm of materials science, the bifunctional nature of this compound—a reactive phenol (B47542) and a modifiable pyridazine ring—could theoretically be exploited. The phenolic group is a classic precursor for polymers like phenolics and polyesters. The nitrogen-containing pyridazine ring could imbue these materials with unique properties, such as thermal stability, flame retardancy, or metal-coordinating capabilities. As a potential precursor for dyes, the chromophoric pyridazine system, when appropriately substituted, could be investigated for applications in textile or imaging industries.
Environmental Fate and Degradation Studies (Non-Toxicological Aspects)
The environmental persistence and degradation pathways of chlorinated aromatic compounds are of significant interest. "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" represents a model compound to study the environmental breakdown of molecules containing a chlorinated pyridazine ring. Research could focus on its abiotic degradation through hydrolysis and photolysis, as well as its biotic degradation by microorganisms. Understanding these processes is crucial for assessing the environmental impact of any potential large-scale synthesis or application.
Computational Predictions for Novel Analogues
Given the lack of empirical data, computational chemistry stands as a powerful tool to predict the properties and potential applications of novel analogues derived from "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-". Density functional theory (DFT) and other quantum chemical methods could be employed to calculate its electronic structure, reactivity, and spectral properties. Molecular docking studies could virtually screen a library of its derivatives against various biological targets, helping to prioritize synthetic efforts towards compounds with the highest predicted activity.
Process Chemistry Optimization for Scalable Synthesis
For any compound to move from a laboratory curiosity to a widely used chemical, a robust and scalable synthesis is paramount. The patent literature describes a one-step process for preparing the related 3-chloro-6-(2-hydroxyphenyl)pyridazines from 6-(2-hydroxyphenyl)-3(2H)-pyridazinone using phosphorus oxychloride and a disubstituted formamide. Current time information in Hardin County, US. Future process chemistry research could focus on optimizing this reaction for "Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]-" by exploring greener solvents, alternative chlorinating agents, and continuous flow methodologies to improve yield, purity, and safety for industrial-scale production.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Mitsunobu Reaction | 45–60 | DEAD, THF, 0°C to RT | |
| Ullmann Coupling | 50–70 | CuI, K₂CO₃, DMF, 100°C | |
| Nucleophilic Substitution | 30–50 | NaOH, DMF, 60°C |
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
A multi-technique approach ensures accurate structural assignment:
- NMR Spectroscopy :
- ¹H NMR : The phenolic proton appears downfield (δ 10–12 ppm) due to hydrogen bonding. Pyridazinyl protons show splitting patterns (e.g., δ 8.2–8.5 ppm for aromatic H) .
- ¹³C NMR : The oxygen-linked carbons (C-O) resonate at δ 150–160 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (1250–1300 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates molecular formula (e.g., [M+H]⁺ for C₁₀H₇ClN₂O: Calc. 230.0145, Obs. 230.0148) .
Advanced Tip : For ambiguous peaks, use 2D NMR (HSQC, HMBC) to resolve coupling between pyridazinyl and phenolic moieties.
Basic: How is the crystal structure determined?
Methodological Answer:
- X-ray Crystallography : Single crystals grown via slow evaporation (e.g., in ethanol/water). Data collected at 100 K using Mo-Kα radiation.
- Refinement : SHELX software refines atomic positions, thermal parameters, and hydrogen bonding networks. Key metrics: R-factor < 5%, wR₂ < 10% .
- Key Observations : Intermolecular hydrogen bonds (O-H···N) stabilize the lattice, with bond lengths ~1.8–2.0 Å .
Advanced: How can DFT predict electronic properties and reactivity?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron density and frontier orbitals .
- Key Calculations :
- HOMO-LUMO gap to assess reactivity (narrow gaps suggest higher electrophilicity).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., oxygen lone pairs on phenol).
- Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .
Q. Table 2: DFT Performance Metrics
| Property | B3LYP Error (%) | Reference Experimental Data | Source |
|---|---|---|---|
| Bond Length (C-O) | 0.5 | 1.36 Å | |
| HOMO-LUMO Gap | 2.3 | 5.1 eV |
Advanced: How to resolve tautomerism in solution?
Methodological Answer:
- Variable-Temperature NMR : Monitor proton shifts (e.g., phenolic OH) across 25–80°C. Broadening/disappearance of peaks indicates tautomeric exchange .
- DFT-MD Simulations : Perform molecular dynamics at 298 K to model dominant tautomers. Compare Boltzmann populations with NMR integrals .
- Isotopic Labeling : Substitute OH with OD to study kinetic isotope effects on tautomerization rates .
Advanced: What strategies address regioselectivity in functionalization?
Methodological Answer:
- Directing Groups : Introduce nitro (-NO₂) or methoxy (-OCH₃) groups on the phenol ring to direct electrophilic substitution (e.g., bromination at para positions) .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether to protect the phenolic OH, enabling selective pyridazinyl modification .
- Cross-Coupling : Suzuki-Miyaura coupling on halogenated pyridazinyl rings (e.g., 6-chloro to 6-aryl) using Pd(PPh₃)₄ .
Advanced: How to reconcile contradictions in thermodynamic data?
Methodological Answer:
- Meta-Analysis : Compare experimental enthalpy of formation (ΔHf) with DFT values. Use high-level methods (e.g., G4MP2) for benchmarks .
- Error Sources : Address discrepancies due to solvent effects (implicit vs. explicit solvation models) or basis set incompleteness .
- Collaborative Validation : Cross-check calorimetric data (e.g., DSC) with computed Gibbs free energy (ΔG) .
Example : Experimental ΔHf = -120 kJ/mol vs. B3LYP-predicted -115 kJ/mol (error 4.2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
